

# A Comparative Meta-Analysis of Cholinesterase Inhibitors for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025



A deep dive into the efficacy and safety of **Donepezil**, Rivastigmine, and Galantamine for researchers and drug development professionals.

Cholinesterase inhibitors (ChEIs) represent a cornerstone in the symptomatic management of Alzheimer's disease (AD). This guide provides a comprehensive meta-analysis of the three most commonly prescribed ChEIs: **Donepezil**, Rivastigmine, and Galantamine. By synthesizing data from numerous randomized controlled trials, this document offers an objective comparison of their efficacy and safety profiles, supported by detailed experimental protocols and visual representations of key biological and methodological processes.

# **Comparative Efficacy of Cholinesterase Inhibitors**

The primary therapeutic goal of ChEIs is to improve or stabilize cognitive function, global clinical state, and daily functioning in patients with AD. Meta-analyses of placebo-controlled trials have consistently demonstrated that these drugs offer modest but statistically significant benefits in these domains.[1][2][3][4][5]

## **Cognitive Function**

Cognitive function is a primary outcome in most AD clinical trials, often measured by the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog). A meta-analysis of placebo-controlled trials revealed that all three ChEIs—**Donepezil**, Rivastigmine, and Galantamine—showed beneficial effects on cognitive tests compared to placebo.[6] The pooled standardized mean difference (SMD) between active treatment and placebo was 0.31 for



**donepezil**, 0.26 for rivastigmine, and 0.27 for galantamine, indicating a similar modest improvement in cognitive function across the three drugs.[3] For **Donepezil** and Rivastigmine, larger doses were associated with a greater effect on cognitive improvement.[6]

## **Global Clinical Change**

Global assessment of change, often evaluated using the Clinician's Interview-Based Impression of Change plus caregiver input (CIBIC+), provides a holistic view of the patient's overall clinical status. One meta-analysis found that the pooled mean proportion of global responders to ChEI treatment in excess of placebo was 9%.[1][7][8][9] An adjusted indirect comparison of placebo-controlled data suggested that the relative risk of a global response was better with **Donepezil** and Rivastigmine compared to Galantamine.[2][4][5][10][11] Specifically, the pooled relative risk of responding to active treatment compared with placebo was 1.88 for **donepezil**, 1.64 for rivastigmine, and 1.15 for galantamine.[3][10] Another meta-analysis reported that **Donepezil** showed a higher efficacy on global change.[12][13]

### **Functional Capacity and Behavior**

The impact of ChEIs on activities of daily living and neuropsychiatric symptoms is another critical aspect of their efficacy. Meta-analyses have shown that ChEIs as a class improve functional capacity.[12][13] Regarding behavioral symptoms, as measured by the Neuropsychiatric Inventory (NPI), indirect comparisons favored **Donepezil** over Galantamine. [2][4][5][10][11] One meta-analysis found a significant difference between galantamine and placebo groups in NPI scores.[14]

Table 1: Summary of Comparative Efficacy Outcomes from Meta-Analyses



| Outcome<br>Measure                   | Donepezil              | Rivastigmine      | Galantamine             | Key Findings                                                                                                                  |
|--------------------------------------|------------------------|-------------------|-------------------------|-------------------------------------------------------------------------------------------------------------------------------|
| Cognitive<br>Function (ADAS-<br>cog) | SMD: 0.31[3]           | SMD: 0.26[3]      | SMD: 0.27[3]            | All three drugs show similar modest cognitive benefits.[6] Dose-dependent effects observed for Donepezil and Rivastigmine.[6] |
| Global Clinical<br>Change (CIBIC+)   | RR: 1.88[3][10]        | RR: 1.64[3][10]   | RR: 1.15[3][10]         | Donepezil and Rivastigmine may have a better global response rate than Galantamine.[2] [4][5][10][11]                         |
| Behavioral<br>Symptoms (NPI)         | Pooled WMD:<br>-4.3[3] | No data available | Pooled WMD:<br>-1.44[3] | Indirect comparisons suggest Donepezil may be more effective than Galantamine for behavioral symptoms.[2][4] [5][10][11]      |

SMD: Standardized Mean Difference; RR: Relative Risk; WMD: Weighted Mean Difference. All comparisons are against placebo.



# Comparative Safety and Tolerability of Cholinesterase Inhibitors

The safety and tolerability profile of a drug is paramount, particularly in a patient population that is often elderly and frail. The most common adverse events associated with ChEIs are cholinergic in nature and primarily affect the gastrointestinal system.[15]

#### **Adverse Events**

Across trials, the incidence of adverse events was generally lowest for **Donepezil** and highest for Rivastigmine.[2][4][5][10][11] Common side effects include nausea, vomiting, diarrhea, and dizziness.[12] One meta-analysis reported that the number needed to treat for one additional patient to experience an adverse event was 12.[1][7][8][9][16]

#### **Discontinuation Rates**

Discontinuation from treatment, both for any reason and specifically due to adverse events, is a key indicator of a drug's tolerability. All-cause discontinuation was higher with ChEIs compared to placebo.[12][13] Rivastigmine was associated with a poorer outcome on all-cause discontinuation.[12][13] Another meta-analysis found that dropout rates were greater with Galantamine and Rivastigmine compared to placebo.[6] The pooled relative risk of withdrawing for any reason was 1.1 for **donepezil**, 1.6 for galantamine, and 2.3 for rivastigmine.[10] Similarly, the relative risk of withdrawing due to adverse events was 1.3 for **donepezil**, 2.0 for galantamine, and 3.6 for rivastigmine.[10]

Table 2: Summary of Comparative Safety and Tolerability from Meta-Analyses



| Outcome<br>Measure              | Donepezil                          | Rivastigmine                        | Galantamine               | Key Findings                                                                               |
|---------------------------------|------------------------------------|-------------------------------------|---------------------------|--------------------------------------------------------------------------------------------|
| Overall Adverse<br>Events       | Lowest incidence[2][4][5] [10][11] | Highest incidence[2][4][5] [10][11] | Intermediate<br>incidence | Donepezil is<br>generally the<br>best-tolerated<br>ChEI.                                   |
| Withdrawals<br>(Any Reason)     | RR: 1.1[10]                        | RR: 2.3[10]                         | RR: 1.6[10]               | Rivastigmine has<br>the highest rate<br>of all-cause<br>discontinuation.                   |
| Withdrawals<br>(Adverse Events) | RR: 1.3[10]                        | RR: 3.6[10]                         | RR: 2.0[10]               | Rivastigmine has<br>the highest rate<br>of<br>discontinuation<br>due to adverse<br>events. |

RR: Relative Risk. All comparisons are against placebo.

## **Experimental Protocols**

The data presented in this guide are derived from meta-analyses of randomized, double-blind, placebo-controlled, parallel-group trials.[1][7][8] The typical methodologies employed in these foundational studies are outlined below.

## **Study Population**

The trials included in these meta-analyses typically enrolled patients with a diagnosis of probable Alzheimer's disease according to established criteria such as the National Institute of Neurological and Communicative Disorders and Stroke and the Alzheimer's Disease and Related Disorders Association (NINCDS-ADRDA) criteria.[14] The severity of dementia was generally in the mild to moderate range.

### Interventions



Participants were randomly assigned to receive either a ChEI (**Donepezil**, Rivastigmine, or Galantamine) or a placebo. The treatment duration in these trials was at least 12 weeks.[1][7] [8] The dosages of the ChEIs were administered according to a titration schedule to improve tolerability.

#### **Outcome Measures**

The primary efficacy outcomes assessed in these trials included:

- Cognitive Function: Measured using standardized scales like the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog).
- Global Clinical Change: Assessed by clinicians using scales such as the Clinician's Interview-Based Impression of Change plus caregiver input (CIBIC+).
- Functional Ability: Evaluated through instruments like the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) inventory.
- Behavioral and Psychological Symptoms: Quantified using the Neuropsychiatric Inventory (NPI).

Safety and tolerability were monitored by recording all adverse events and tracking the rates of discontinuation from the trial for any reason and specifically due to adverse events.

## Visualizing the Science

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.





#### Click to download full resolution via product page

Caption: Mechanism of action of cholinesterase inhibitors in the cholinergic synapse.





Click to download full resolution via product page

Caption: Typical workflow of a meta-analysis for clinical trials.





Click to download full resolution via product page

Caption: Simplified flowchart of a typical randomized controlled trial for Alzheimer's disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. scispace.com [scispace.com]
- 2. Efficacy and safety of donepezil, galantamine, and rivastigmine for the treatment of Alzheimer's disease: A systematic review and meta-analysis | Semantic Scholar [semanticscholar.org]
- 3. Efficacy and safety of donepezil, galantamine, and rivastigmine for the treatment of Alzheimer's disease: A systematic review and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of donepezil, galantamine, and rivastigmine for the treatment of Alzheimer's disease: A systematic review and meta-analysis ProQuest [proquest.com]
- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 6. Metaanalysis of randomized trials of the efficacy and safety of donepezil, galantamine, and rivastigmine for the treatment of Alzheimer disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and safety of cholinesterase inhibitors in Alzheimer's disease: a meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cmaj.ca [cmaj.ca]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Discontinuation, Efficacy, and Safety of Cholinesterase Inhibitors for Alzheimer's Disease: a Meta-Analysis and Meta-Regression of 43 Randomized Clinical Trials Enrolling 16 106 Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Meta-Analysis of Randomized Controlled Trials on the Efficacy and Safety of Donepezil, Galantamine, Rivastigmine, and Memantine for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Safety and Tolerability of Donepezil, Rivastigmine and Galantamine for Patients with Alzheimer's Disease: Systematic Review of the 'Real-World' Evidence | Semantic Scholar [semanticscholar.org]
- 16. Efficacy and safety of cholinesterase inhibitors in Alzheimer's disease: a meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Meta-Analysis of Cholinesterase Inhibitors for Alzheimer's Disease]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1670880#meta-analysis-of-the-efficacy-and-safety-of-cholinesterase-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com